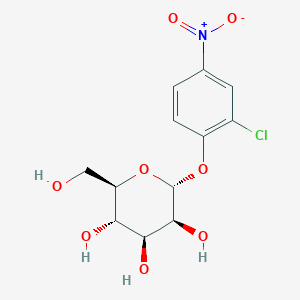
2-(Hydrazinylmethyl)pyridine dihydrochloride
Descripción general
Descripción
2-(Hydrazinylmethyl)pyridine dihydrochloride (2HMP-D) is an important organic compound used in a variety of scientific and medical applications. It is a white solid with a melting point of 140-142°C, and is soluble in water and alcohol. 2HMP-D is a versatile compound, and is used in a range of different fields, including medical research, chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
- 2-(Hydrazinylmethyl)pyridine dihydrochloride is used in the synthesis of novel pyridine and fused pyridine derivatives, showcasing potential in antimicrobial and antioxidant activities. These compounds are assessed for their binding energies on target proteins through molecular docking screenings (Flefel et al., 2018).
Catalysis and Chemical Reactions
- This chemical serves as a directing group in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation, forming products with good yields and high regioselectivity. The directing group can be reductively removed under mild conditions (Zhai et al., 2017).
Anticancer Research
- In anticancer research, derivatives of this compound have been synthesized with observed anti-oxidant activity and potential anticancer effects, confirmed through molecular docking studies (Mehvish & Kumar, 2022).
Structural and Spectroscopic Analysis
- Structural features of this compound and its derivatives are explored using various spectroscopic techniques, contributing to the understanding of their chemical properties and interactions (Tranfić et al., 2011).
Drug-likeness Properties
- The ligands derived from this compound are studied for their drug-likeness properties, including their interactions with bacterial proteins and potential as antimicrobial agents (Topal, 2020).
Ligand Synthesis and Metal Complexes
- It is instrumental in the synthesis of novel ligands and their metal complexes, which are analyzed for their molecular structures and potential biological activities, including antibacterial and antitumor effects (Singh & Singh, 2012).
Antimycobacterial Studies
- This compound is utilized in the synthesis of pyridine appended 2-hydrazinylthiazole derivatives for antimycobacterial studies, showing significant activity against Mycobacterium tuberculosis (Matsa et al., 2022).
Propiedades
IUPAC Name |
pyridin-2-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-9-5-6-3-1-2-4-8-6;;/h1-4,9H,5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYDCMNBAVLMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656389 | |
| Record name | 2-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89729-00-0 | |
| Record name | 2-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)

![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)





![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)

![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)